molecular formula C9H14O3 B6159878 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers CAS No. 2228211-20-7

2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6159878
CAS No.: 2228211-20-7
M. Wt: 170.2
InChI Key:
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Description

2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is a versatile chemical compound used in various scientific research fields. This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a methyloxolane moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor, followed by the introduction of the methyloxolane group. One common method involves the reaction of a cyclopropane derivative with a methyloxolane precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to separate the diastereomers and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring and methyloxolane moiety can interact with active sites of enzymes, influencing their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as inhibiting or activating certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid: Similar structure but lacks the methyl group on the oxolane ring.

    Cyclopropane-1-carboxylic acid: Lacks the oxolane moiety, making it less complex.

    2-Methyloxolane: Contains the oxolane ring but lacks the cyclopropane and carboxylic acid groups.

Uniqueness

2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, carboxylic acid group, and methyloxolane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

2228211-20-7

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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